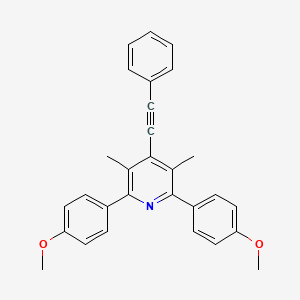

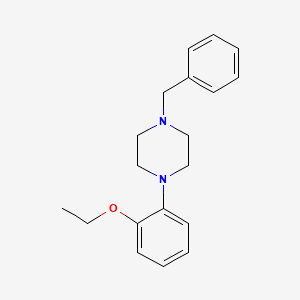

![molecular formula C16H25N3O3 B4925653 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide, also known as AICA riboside, is a small molecule that has gained significant attention in the field of scientific research. It is a synthetic nucleoside analog that has been shown to have a wide range of potential applications in various fields, including cancer research, neurology, and metabolism studies. In

Mécanisme D'action

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside activates AMPK by mimicking the effects of AMP. It binds to the γ-subunit of AMPK, causing a conformational change that activates the enzyme. Activation of AMPK leads to the phosphorylation of various downstream targets, including acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS), leading to increased fatty acid oxidation and glucose uptake, respectively.

Biochemical and Physiological Effects:

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has also been shown to increase insulin sensitivity and reduce inflammation in various tissues. In addition, 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has been shown to have neuroprotective effects and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively low toxicity. However, 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments. In addition, the activation of AMPK by 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside can have pleiotropic effects, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for research on 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside. One area of research is the development of more potent and selective AMPK activators. Another area of research is the investigation of the effects of 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside in various disease models, including cancer, diabetes, and neurodegenerative diseases. In addition, the development of novel delivery methods for 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside could enhance its effectiveness in vivo.

Méthodes De Synthèse

The synthesis of 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside involves several steps. The first step involves the protection of the hydroxyl group of ribose with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected ribose with adamantyl isocyanate to form 1-adamantylcarbonyl-β-D-ribofuranosyl chloride. The third step involves the reaction of the resulting compound with hydrazine hydrate to form 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide, which is 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside.

Applications De Recherche Scientifique

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has been shown to have a wide range of potential applications in scientific research. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. Activation of AMPK has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. 2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide riboside has also been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name |

2-[2-(adamantane-1-carbonyl)hydrazinyl]-2-oxo-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-9(2)17-13(20)14(21)18-19-15(22)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3,(H,17,20)(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGCDOOPOMZLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NNC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)

![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)

![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)

![4-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4925586.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)

![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)